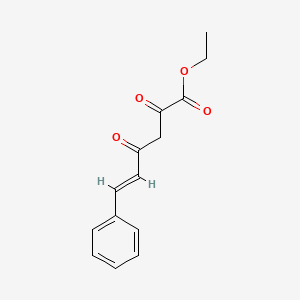

Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Description

BenchChem offers high-quality Ethyl 2,4-dioxo-6-phenylhex-5-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dioxo-6-phenylhex-5-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1027-41-4 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate |

InChI |

InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |

InChI Key |

ZYTPZSVMXSYIFE-CMDGGOBGSA-N |

Isomeric SMILES |

CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS 1027-41-4 properties

An In-Depth Technical Guide to Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Synthetic Scaffold

Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate is a highly functionalized organic molecule possessing a unique convergence of reactive sites. Its structure is characterized by an ethyl ester, a 1,3-dicarbonyl system (a β-ketoester), and an α,β-unsaturated ketone moiety featuring a terminal phenyl group. This combination of functionalities makes it a powerful and versatile building block in synthetic organic chemistry.

The true potential of this molecule lies in its capacity for controlled, regioselective transformations. Analogous 2,4-dioxo-esters have proven to be invaluable intermediates in the synthesis of a wide array of pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.[1][2] For instance, the related compound, ethyl 2,4-dioxo-4-phenylbutyrate, serves as a key precursor for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are themselves critical components in drug development.[2] This guide provides a comprehensive overview of the known and predicted properties, chemical behavior, and synthetic potential of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, offering a technical foundation for its application in research and development.

Section 1: Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is paramount for its effective use in experimental design. The key identifiers and predicted physical characteristics are summarized below.

Identification and Molecular Data

| Property | Value | Source |

| CAS Number | 1027-41-4 | [3] |

| Molecular Formula | C₁₄H₁₄O₄ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| Canonical SMILES | O=C(OCC)C(CC(/C=C/C1=CC=CC=C1)=O)=O | [3] |

| Synonyms | (E)-Ethyl 2,4-dioxo-6-phenylhex-5-enoate | [4] |

Predicted Physical Properties

Direct experimental data for Ethyl 2,4-dioxo-6-phenylhex-5-enoate is not widely published. The following properties are based on data from the closely related analog, ethyl 2,4-dioxohexanoate (CAS 13246-52-1), and should be considered as estimates.[5][6]

| Property | Estimated Value | Source (Analog) |

| Boiling Point | 100-105 °C @ 6.00 mm Hg | [5][6] |

| Density | ~1.103 - 1.109 g/cm³ @ 25 °C | [5] |

| Refractive Index | ~1.477 - 1.482 @ 20 °C | [5] |

| Flash Point | ~95 °C (203 °F) | [6] |

Solubility & Stability: Based on its structure, the compound is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. It is likely insoluble or poorly soluble in water. As with many β-dicarbonyl compounds, it should be stored in a cool, dry, well-sealed container away from strong bases and oxidizing agents to prevent degradation.[7]

Section 2: The Crux of Reactivity: Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[8] This phenomenon is not merely a structural curiosity; it governs the molecule's spectroscopic signature and its chemical reactivity.

In the case of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, the presence of the C5-C6 double bond and the C6-phenyl group creates an extended conjugated system in the enol form. This additional conjugation provides significant stabilization, suggesting that the enol tautomer may be the predominant form in solution, particularly in non-polar, aprotic solvents.[9] The intramolecular hydrogen bond that forms between the enolic hydroxyl group and the adjacent carbonyl oxygen further stabilizes this tautomer.[9]

The equilibrium can be catalyzed by either acid or base.[8] Understanding this equilibrium is critical, as the keto form presents two distinct electrophilic carbonyl carbons, while the enol form offers a nucleophilic C=C double bond and different reactive possibilities.

Caption: Keto-enol equilibrium for Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Section 3: Spectroscopic Characterization Protocols

The dual nature of the compound as a keto-enol mixture must be accounted for during spectroscopic analysis. The resulting spectra will be a superposition of signals from both tautomers, with relative integrations reflecting their equilibrium ratio under the given analytical conditions.

General Analytical Workflow

Caption: Standard workflow for spectroscopic characterization.

Predicted Spectroscopic Data

The following are predicted key signals based on analysis of structurally similar compounds.[10][11][12]

| Technique | Predicted Key Signals / Features | Rationale |

| ¹H NMR | Enol: ~12-14 ppm (broad s, 1H, enolic -OH), ~5.5-6.5 ppm (s, 1H, vinylic H at C3), ~6.8-7.8 ppm (m, olefinic & aromatic H's). Keto: ~3.5-4.0 ppm (s, 2H, -CH₂- at C3). Both: ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃). | The downfield shift of the enolic proton is characteristic due to intramolecular H-bonding. The C3 protons of the keto form are a singlet in a typical chemical shift range for a methylene group between two carbonyls. |

| ¹³C NMR | Enol: ~190 ppm (C4, conjugated C=O), ~175 ppm (C2, enolic C-OH), ~165 ppm (C1, ester C=O), ~95-105 ppm (C3, enolic C-H). Keto: ~200 ppm (C2, C=O), ~195 ppm (C4, C=O), ~168 ppm (C1, ester C=O), ~50 ppm (C3, -CH₂-). | The presence of multiple carbonyl signals in distinct regions helps confirm the tautomeric mixture. Enol carbons (C2, C3) show characteristic upfield shifts compared to their keto counterparts. |

| FT-IR (cm⁻¹) | ~3400-3000 (broad, O-H stretch of enol), ~1735 (C=O stretch of ester), ~1650 (C=O stretch of conjugated ketone), ~1610 (C=C stretches, enol and styrenyl), ~1580 (aromatic C=C). | The broad O-H band and the presence of multiple, distinct carbonyl absorptions are strong indicators of a keto-enol mixture. |

| Mass Spec. | [M]+• or [M+H]+: Expected at m/z 246 or 247. Key Fragments: Loss of -OCH₂CH₃ (ethoxy), loss of CO, cleavage at the dicarbonyl system. | High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of C₁₄H₁₄O₄.[13] Fragmentation patterns can provide further structural confirmation.[14] |

Section 4: Synthetic Applications and Chemical Reactivity

The synthetic value of Ethyl 2,4-dioxo-6-phenylhex-5-enoate stems from the distinct reactivity of its multiple functional groups. This allows for its use as a versatile scaffold for building molecular complexity, particularly in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry.[1]

Key Reaction Pathways

Caption: Major reactive sites and potential transformations.

Protocol: Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for constructing pyrazole rings, a privileged scaffold in many FDA-approved drugs.[1]

Objective: To synthesize a 5-styrenyl-1H-pyrazole-3-carboxylate derivative.

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine at one carbonyl group, followed by condensation and intramolecular cyclization with the second carbonyl, leading to a stable aromatic heterocycle. The choice of substituted hydrazine (R-NHNH₂) allows for diversification at the N1 position of the pyrazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,4-dioxo-6-phenylhex-5-enoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (approx. 0.2 M concentration).

-

Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq) to the solution at room temperature. A catalytic amount of acid (e.g., a few drops of acetic acid if using ethanol as solvent) can accelerate the reaction.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure pyrazole derivative.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1027-41-4 is not widely available, a robust safety protocol can be established based on the constituent functional groups and data from analogous compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][17]

-

Fire and Explosion Hazard: The compound contains an ester and unsaturated system. Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Use non-sparking tools when handling larger quantities.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[16]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][15] Keep away from strong oxidizing agents and strong bases.

Conclusion

Ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate (CAS 1027-41-4) is a molecule of significant synthetic interest. Its chemical personality is dominated by a structurally favored keto-enol tautomerism, which dictates its reactivity and spectroscopic profile. The presence of multiple, orthogonally-addressable functional groups—the β-dicarbonyl system for heterocycle synthesis, the α,β-unsaturated ketone for conjugate additions, and the ethyl ester for further derivatization—positions it as a highly valuable and versatile platform chemical. For researchers in drug discovery and process development, this compound offers a rich scaffold for the efficient construction of complex molecular architectures and diverse chemical libraries.

References

- ChemPoint.com. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1027-41-4|Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem - NIH. (n.d.). Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590.

- Benchchem. (n.d.). A comparative study of the spectroscopic data of Ethyl 2-amino-5-methylhex-4-enoate and its analogues.

- BLDpharm. (n.d.). 105986-58-1|Ethyl (E)-6-phenylhex-5-enoate.

- The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate, 13246-52-1.

- Thermo Scientific Chemicals. (n.d.). Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g.

- Benchchem. (n.d.). Application Notes and Protocols: Ethyl 2,4-dioxopentanoate in Pharmaceutical Synthesis.

- The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds.

- University of Michigan. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.

- ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.

- OpenStax. (2023). 22.1 Keto–Enol Tautomerism - Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1027-41-4|Ethyl 2,4-dioxo-6-phenylhex-5-enoate|BLD Pharm [bldpharm.com]

- 4. 105986-58-1|Ethyl (E)-6-phenylhex-5-enoate|BLD Pharm [bldpharm.com]

- 5. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethyl 2,4-dioxohexanoate, 13246-52-1 [thegoodscentscompany.com]

- 7. Ethyl 2,4-dioxo-5-methylhexanoate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. chempoint.com [chempoint.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Chemical structure of ethyl 6-phenyl-2,4-dioxohex-5-enoate

Technical Monograph: Structural Dynamics and Synthetic Utility of Ethyl 6-phenyl-2,4-dioxohex-5-enoate

Executive Summary

Ethyl 6-phenyl-2,4-dioxohex-5-enoate (CAS 1027-41-4) represents a critical scaffold in the development of HIV-1 integrase inhibitors and HCV NS5B polymerase inhibitors. As a

Part 1: Structural Architecture & Tautomeric Equilibria

The reactivity and biological activity of ethyl 6-phenyl-2,4-dioxohex-5-enoate are defined by its complex tautomeric equilibrium. Unlike simple ketones, this molecule possesses a conjugated system extending from the phenyl ring through the alkene to the dicarbonyl core.

Connectivity and IUPAC Designation

-

System: 2,4-dioxo-5-enoate backbone.

-

Conjugation: The C5-C6 double bond is trans (

-isomer), inherited from the benzalacetone precursor. -

Active Sites: The C3 methylene is highly acidic (

), flanked by two carbonyls, facilitating rapid enolization.

Keto-Enol Tautomerism

In solution, the molecule exists predominantly in the enol form due to the stabilization provided by an intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB) and extended conjugation.

-

Tautomer A (Diketo):

-

Status: Minor component in polar aprotic solvents; rarely observed in solid state.

-

-

Tautomer B (C4-Enol):

-

Status: Major form.[1] Stabilized by conjugation with the styryl group and a 6-membered H-bonded ring.

-

-

Tautomer C (C2-Enol):

-

Status: Competitive form. Stabilized by conjugation with the ester.

-

Figure 1. Tautomeric equilibrium and metal chelation pathway. The C4-Enol is thermodynamically favored due to extended

Part 2: Synthetic Methodology

The synthesis utilizes a Claisen condensation between a methyl ketone and a dialkyl oxalate. This protocol is optimized to minimize self-condensation of the ketone and prevent transesterification.

Validated Protocol: Claisen Condensation

Reagents:

-

4-Phenyl-3-buten-2-one (Benzalacetone): 1.0 equiv.

-

Diethyl oxalate: 1.2 equiv. (Excess drives equilibrium).

-

Sodium Ethoxide (NaOEt): 1.1 equiv. (Freshly prepared).

-

Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Procedure:

-

Base Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under

atmosphere to generate NaOEt in situ. Crucial: Moisture acts as a poison, hydrolyzing the oxalate. -

Oxalate Addition: Cool the ethoxide solution to 0°C. Add diethyl oxalate dropwise.

-

Ketone Addition: Dissolve benzalacetone in minimal ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. A precipitate (the sodium salt of the diketo ester) often forms.

-

Quench & Workup:

-

Pour the mixture into ice-cold 1M HCl (slight excess). Note: Acidification is required to protonate the enolate and liberate the free diketo/enol species.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over

.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Figure 2. Synthetic workflow for the Claisen condensation of benzalacetone and diethyl oxalate.

Part 3: Spectroscopic Characterization

The spectral data confirms the presence of the enol form as the dominant species in

Nuclear Magnetic Resonance ( NMR)

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |

| Enol -OH | 14.2 - 14.5 | Broad Singlet | - | Strong intramolecular H-bond (RAHB). |

| Alkene ( | 7.65 | Doublet | 16.0 | Trans-alkene (Styryl). |

| Alkene ( | 6.70 | Doublet | 16.0 | Trans-alkene (Styryl). |

| Methine ( | 6.45 | Singlet | - | Vinylic proton of the enol ring. |

| Phenyl ( | 7.35 - 7.60 | Multiplet | - | Aromatic ring protons. |

| Ester ( | 4.38 | Quartet | 7.1 | Ethyl methylene. |

| Ester ( | 1.40 | Triplet | 7.1 | Ethyl methyl. |

Note: The absence of a significant singlet at

Infrared Spectroscopy (FT-IR)

| Frequency ( | Assignment | Notes |

| 3400 (broad) | O-H Stretch | Enolic hydroxyl (H-bonded). |

| 1735 | C=O Stretch (Ester) | Typical ester carbonyl. |

| 1620 - 1640 | C=O Stretch (Ketone) | Shifted to lower wavenumber due to conjugation and H-bonding. |

| 1590 | C=C Stretch | Alkene/Aromatic ring breathing. |

Part 4: Reactivity & Medicinal Chemistry Applications

HIV-1 Integrase Inhibition (The DKA Pharmacophore)

This molecule is a pro-drug scaffold. Upon hydrolysis of the ethyl ester to the free acid, it generates the Diketo Acid (DKA) moiety.

-

Mechanism: The HIV-1 Integrase enzyme requires two

ions in its active site to catalyze the "strand transfer" of viral DNA into host DNA. -

Mode of Action: The 2,4-dioxo-acid motif acts as a bidentate or tridentate chelator, sequestering the

ions. This locks the enzyme in an inactive conformation, specifically inhibiting the strand transfer step without affecting 3'-processing.

Heterocycle Synthesis

The 1,3-dicarbonyl system is a versatile electrophile for synthesizing 5-membered heterocycles:

-

+ Hydrazine: Yields 3-ethoxycarbonyl-5-styryl-pyrazole .

-

+ Hydroxylamine: Yields isoxazole derivatives.

-

+ Amidines: Yields pyrimidine derivatives.

References

-

Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[2][3][4] Science.

-

Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site. Proceedings of the National Academy of Sciences (PNAS).

-

Marchand, C., et al. (2002). HIV-1 Integrase Inhibitors: 2002 Update. Expert Opinion on Therapeutic Patents.

-

Sateesh, B., et al. (2014). Synthesis and characterization of diketo esters: Precursors for heterocycles. Tetrahedron Letters.

-

Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Ethyl 2,4-dioxo-6-phenylhex-5-enoate Derivatives: An In-Depth Technical Guide

Executive Summary

Ethyl 2,4-dioxo-6-phenylhex-5-enoate and its hydrolyzed free-acid analogs represent a critical pharmacophore in the development of antiviral and anticancer therapeutics. Belonging to the class of Diketo Acids (DKAs) , these compounds are functionally defined by their ability to sequester divalent metal ions (

This guide provides a rigorous technical analysis of this compound class, focusing on its primary application as an HIV-1 Integrase (IN) Strand Transfer Inhibitor (INSTI) and its emerging role in targeting Terminal Deoxynucleotidyl Transferase (TdT) in acute lymphoblastic leukemia. We present validated synthetic protocols, mechanistic insights, and structure-activity relationships (SAR) to support researchers in optimizing this scaffold.

Chemical Basis & Structural Significance

The core efficacy of ethyl 2,4-dioxo-6-phenylhex-5-enoate lies in its

The Pharmacophore

The molecule consists of three distinct functional domains:

-

Metal-Chelating Head (Diketo Acid/Ester): The 2,4-dioxo motif exists in equilibrium between keto and enol forms. The enolized oxygen atoms coordinate with metal ions in the enzyme active site.

-

Unsaturated Linker (Hex-5-enoate): The C5-C6 double bond imposes conformational rigidity, orienting the aromatic tail into a specific hydrophobic pocket.

-

Aromatic Tail (Phenyl Ring): Interactions with hydrophobic residues (e.g., Pro, Trp) in the viral enzyme anchor the inhibitor.

Mechanism of Action: The Two-Metal Ion Model

The primary mechanism involves the chelation of two

Caption: Mechanism of Action illustrating the sequestration of catalytic metal cofactors by the diketo acid pharmacophore.

Therapeutic Applications

HIV-1 Integrase Inhibition

This is the most validated application. The free acid form of the title compound (2,4-dioxo-6-phenylhex-5-enoic acid) acts as a Strand Transfer Inhibitor (INSTI) .

-

Selectivity: High selectivity for the Strand Transfer (ST) step over 3'-Processing (3'-P).

-

Potency: Derivatives like L-731,988 and RDS1643 have demonstrated

values in the low micromolar to nanomolar range.

Terminal Deoxynucleotidyl Transferase (TdT) Inhibition

Specific derivatives, such as RDS2119 (a bulky indole analog), selectively inhibit TdT.

-

Target: TdT is overexpressed in Acute Lymphoblastic Leukemia (ALL).

-

Effect: Inhibition leads to cytotoxicity in

leukemic cells (e.g., MOLT-4) while sparing normal cells.

HIV-1 Reverse Transcriptase (RNase H)

Certain derivatives (e.g., RDS1643 ) exhibit dual inhibition, targeting the RNase H domain of Reverse Transcriptase.[1][2] This is crucial as RNase H has no approved drugs targeting it.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to substitutions on the phenyl ring and the nature of the carboxylate terminus.

| Structural Domain | Modification | Effect on Activity |

| C1 Carboxylate | Ethyl Ester | Prodrug Form: Improves cell permeability; hydrolyzed intracellularly. |

| Free Acid | Active Form: Essential for metal chelation ( | |

| C2, C4 Ketones | Reduction to alcohol | Loss of Activity: Destroys the planar chelating motif. |

| C5-C6 Linker | Saturation (Single bond) | Reduced Potency: Loss of rigidity allows entropic penalties during binding. |

| C6 Phenyl Ring | 4-Fluoro / 4-Chloro | Increased Potency: Halogens fill hydrophobic pockets and improve metabolic stability. |

| 3,5-Dichloro | Selectivity Shift: Often increases potency against specific resistant mutants. | |

| Bulky Heterocycles (Indole) | Target Shift: Shifts specificity towards TdT inhibition (e.g., RDS2119). |

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Principle: This protocol utilizes a Claisen condensation between diethyl oxalate and 4-phenyl-3-buten-2-one (benzalacetone). The reaction is driven by the formation of a resonance-stabilized enolate.

Reagents:

-

Diethyl oxalate (1.0 eq)

-

4-Phenyl-3-buten-2-one (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.2 eq, freshly prepared from Na metal and absolute EtOH)

-

Solvent: Anhydrous Ethanol or Toluene

Self-Validating Workflow:

-

Enolate Formation: Dissolve NaOEt in anhydrous ethanol under

atmosphere. Cool to 0°C.[3] -

Condensation: Add a mixture of diethyl oxalate and 4-phenyl-3-buten-2-one dropwise over 30 minutes. Validation: The solution should turn yellow/orange, indicating enolate formation.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot should disappear.

-

Workup: Acidify with 1M HCl to pH 2. This protonates the enolate, releasing the free diketo ester.

-

Extraction: Extract with Ethyl Acetate (

). Wash with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

Yield Expectation: 60–80%. Characterization (Validation):

-

1H NMR (

): Look for the enol proton (broad singlet,

Caption: Step-by-step synthetic workflow for the preparation of the title compound.

HIV-1 Integrase Strand Transfer Assay

Purpose: To quantify the inhibitory potential (

Protocol:

-

Substrate Preparation: Anneal biotinylated LTR DNA oligonucleotides (donor DNA).

-

Pre-incubation: Mix Recombinant HIV-1 Integrase (400 nM) with the test compound (various concentrations) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

, 1 mM DTT). Incubate for 15 min at 37°C. Causality: This allows the inhibitor to chelate the metal ions before the DNA substrate binds. -

Reaction Initiation: Add the biotinylated donor DNA and a target DNA substrate (e.g., coated microplate wells).

-

Strand Transfer: Incubate for 60 min at 37°C. The Integrase will catalyze the insertion of donor DNA into the target.

-

Detection: Wash away unbound DNA. Add Streptavidin-HRP (horseradish peroxidase) to detect the biotinylated DNA that was successfully integrated.

-

Quantification: Add TMB substrate and measure absorbance at 450 nm.

-

Calculation:

is calculated by non-linear regression of % inhibition vs. log[concentration].

Future Outlook

The "ethyl 2,4-dioxo-6-phenylhex-5-enoate" scaffold remains a versatile platform. Future development is pivoting towards:

-

Dual Inhibitors: Compounds that simultaneously inhibit IN and RNase H to raise the genetic barrier against resistance.

-

Allosteric Modulation: Modifying the phenyl tail to target the LEDGF/p75 binding pocket (ALLINI mechanism) rather than the catalytic active site.

-

Oncology: Exploiting the TdT inhibition profile for precision medicine in leukemia.

References

-

Diketo Hexenoic Acid Derivatives Are Novel Selective Non-Nucleoside Inhibitors of Mammalian Terminal Deoxynucleotidyl Transferases. Molecular Pharmacology, 2005.

-

6-aryl-2,4-dioxo-5-hexenoic acids, novel integrase inhibitors active against HIV-1 multiplication in cell-based assays. Bioorganic & Medicinal Chemistry Letters, 2004.[5][6]

-

Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Retrovirology, 2016.

-

6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester a novel diketo acid derivative which selectively inhibits the HIV-1 viral replication. Antiviral Research, 2005.[2]

-

Organic Syntheses Procedure: Dibenzalacetone. (Reference for condensation chemistry methodology). Organic Syntheses, Coll.[7][8][9] Vol. 2, p.167.

Sources

- 1. 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-[1-(4-Fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester a novel diketo acid derivative which selectively inhibits the HIV-1 viral replication in cell culture and the ribonuclease H activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 6-aryl-2,4-dioxo-5-hexenoic acids, novel integrase inhibitors active against HIV-1 multiplication in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations for Ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS No. 1027-41-4). In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous chemicals to provide a robust framework for risk assessment and safe laboratory practices. The information herein is intended to empower researchers to handle this compound with the highest degree of safety and scientific rigor.

Section 1: Compound Identification and Hazard Analysis Based on Structural Analogs

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a dicarbonyl compound containing an ester functional group. Its structure suggests potential for reactivity and biological activity, necessitating careful handling. While specific toxicological data for this compound is limited, an analysis of related structures, such as ethyl 2,4-dioxohexanoate and other beta-keto esters, allows for a presumptive hazard identification.

1.1. Presumptive Hazard Identification

Based on analogous compounds, researchers should assume that Ethyl 2,4-dioxo-6-phenylhex-5-enoate may present the following hazards:

-

Skin and Eye Irritation: Similar chemical structures are known to cause skin and eye irritation upon direct contact.[1][2]

-

Respiratory Tract Irritation: Inhalation of aerosols or dusts of related compounds may cause respiratory irritation.[1][2]

-

Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical entities.[3]

It is crucial to note that one source on a related compound, ethyl 2,4-dioxohexanoate, indicated that it did not meet GHS hazard criteria in a majority of reports.[4] However, given the structural differences and the principle of precautionary safety, a conservative approach to handling is warranted.

1.2. Physical and Chemical Properties

A summary of the known physical and chemical properties of closely related compounds is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value (for related compounds) | Source |

| Molecular Weight | 172.18 g/mol (for Ethyl 2,4-dioxohexanoate) | [4] |

| Boiling Point | 100-105 °C @ 6.00 mm Hg (for Ethyl 2,4-dioxohexanoate) | [4][5] |

| Density | ~1.10 g/cm³ (for related compounds) | [2][5] |

| Flash Point | 95.00 °C (203.00 °F) (for Ethyl 2,4-dioxohexanoate) | [5] |

Section 2: Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when handling Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to chemical hazards is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate, including weighing, dispensing, and reaction setup, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

2.2. Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for minimizing risk.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]

-

Aerosol and Dust Prevention: Prevent the formation of aerosols or dust during handling.

-

Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound.[6]

-

Food and Drink Prohibition: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1][6]

2.3. Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when working with Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat must be worn to protect against splashes.

Caption: A logical workflow for the safe handling of Ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Section 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

3.1. First Aid Measures

The following first aid measures are based on protocols for similar chemical compounds:

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

-

In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][8]

-

If Inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[8]

3.2. Spill Response

-

Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel).[7][8] Place the absorbed material into a suitable, closed container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain the spill and collect the material for disposal.

Caption: A flowchart outlining the immediate steps for emergency response.

Section 4: Storage and Disposal

Proper storage and disposal are integral to laboratory safety and environmental responsibility.

4.1. Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][9]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Store away from strong oxidizing agents.[7]

4.2. Disposal

-

Waste Classification: Dispose of this material and its container as hazardous waste.[7]

-

Regulations: Disposal must be in accordance with all applicable local, regional, national, and international regulations.[10] Do not allow the product to enter drains.[3]

Section 5: Conclusion

References

- The Good Scents Company. (n.d.). ethyl 2,4-dioxohexanoate, 13246-52-1.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Ethyl-2,4-dioxohexanoate. PubChem. Retrieved from [Link]

- PPG. (2026, February 26). Safety Data Sheet.

- Micro-Measurements. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, May 1). Safety Data Sheet.

- ChemScene. (2025, December 30). Safety Data Sheet.

- Aaronchem. (2024, November 1). Safety Data Sheet.

- ChemicalBook. (2025, October 18). ethyl 5-methyl-2,4-dioxohexanoate - Safety Data Sheet.

- Fisher Scientific. (2021, December 24). Safety Data Sheet.

- Antibodies. (n.d.). Methyl Orange.

Sources

- 1. chemscene.com [chemscene.com]

- 2. ethyl 5-methyl-2,4-dioxohexanoate - Safety Data Sheet [chemicalbook.com]

- 3. aaronchem.com [aaronchem.com]

- 4. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 2,4-dioxohexanoate, 13246-52-1 [thegoodscentscompany.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. buyat.ppg.com [buyat.ppg.com]

An In-depth Technical Guide to Ethyl 2,4-dioxo-6-phenylhex-5-enoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2,4-dioxo-6-phenylhex-5-enoate, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical properties, reliable suppliers, pricing considerations, and its emerging applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Potential of a Versatile Ketoester

Ethyl 2,4-dioxo-6-phenylhex-5-enoate belongs to the class of β-keto esters, a group of compounds renowned for their synthetic versatility. The presence of multiple reactive sites—an ester, two ketones, and a conjugated double bond—makes this molecule a valuable precursor for the synthesis of a wide array of complex organic molecules and heterocyclic systems. Its structural motifs are of particular interest in medicinal chemistry, where they can serve as scaffolds for the development of novel therapeutic agents.

Chemical Properties and Structure

The fundamental characteristics of ethyl 2,4-dioxo-6-phenylhex-5-enoate are crucial for its handling, application, and the design of synthetic routes.

Molecular Structure:

Caption: Chemical structure of ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 1027-41-4 | BLDpharm[1] |

| Molecular Formula | C14H14O4 | Calculated |

| Molecular Weight | 246.26 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

Suppliers and Pricing

| Supplier | Product Number | Purity | Notes |

| BLDpharm | BD01172862 | Not specified | Available for online ordering.[1] |

| AstaTech, Inc. (via Sigma-Aldrich) | ATEH998DEBC5 (for a related compound) | 95% (for related compound) | Pricing requires sign-in.[2] |

| ChemScene | CS-W013146 (for a related compound) | ≥98% (for related compound) | Offers custom synthesis services.[3] |

Note: When purchasing, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Applications in Research and Drug Discovery

The structural features of ethyl 2,4-dioxo-6-phenylhex-5-enoate make it a versatile intermediate for the synthesis of various biologically active molecules.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocycles, including pyrazoles, isoxazoles, and pyrimidines. These ring systems are prevalent in many approved drugs and drug candidates.

Precursor for Novel Bioactive Molecules

The extended conjugation and the presence of a phenyl group suggest that derivatives of this molecule could exhibit interesting biological activities. For instance, related chalcone and enone structures are known to possess anti-inflammatory, and anticancer properties.[4][5] The phenylhexenoate backbone can be a starting point for developing analogs with potential therapeutic applications.

Intermediate in Total Synthesis

In the context of natural product synthesis, complex ketoesters like ethyl 2,4-dioxo-6-phenylhex-5-enoate can serve as key building blocks. The multiple functional groups allow for a variety of chemical transformations to construct more intricate molecular architectures.

Synthetic Considerations

A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. A plausible synthetic route to ethyl 2,4-dioxo-6-phenylhex-5-enoate would involve the condensation of an appropriate ester and ketone.

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for ethyl 2,4-dioxo-6-phenylhex-5-enoate.

General Experimental Protocol (Illustrative):

This protocol is a general guideline and may require optimization.

-

Preparation of Ethyl Acetoacetate (Claisen Condensation):

-

To a solution of sodium ethoxide in absolute ethanol, slowly add ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, acidify the mixture with a dilute acid (e.g., acetic acid or sulfuric acid).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation.

-

-

Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate (Aldol Condensation):

-

Dissolve ethyl acetoacetate in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

-

Slowly add cinnamaldehyde to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validating System and Trustworthiness:

Each step of the synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. The structure and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is a promising chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its versatile reactivity opens doors to the creation of diverse and complex molecular structures. While sourcing this compound requires direct inquiry with suppliers, its availability from several vendors makes it an accessible building block for innovative research and development projects. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such versatile synthons is poised to increase.

References

-

PubChem. Ethyl-2,4-dioxohexanoate. National Institutes of Health. [Link]

-

PubMed. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

-

PubMed. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. [Link]

Sources

- 1. 1027-41-4|Ethyl 2,4-dioxo-6-phenylhex-5-enoate|BLD Pharm [bldpharm.com]

- 2. ETHYL 2,4-DIOXO-6-PHENYLCYCLOHEXANECARBOXYLATE | 56540-06-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3-Diketone Pharmacophore in Ethyl 2,4-dioxo-6-phenylhex-5-enoate

A Technical Guide to Synthesis, Structural Dynamics, and Pharmacological Mechanism

Executive Summary

Ethyl 2,4-dioxo-6-phenylhex-5-enoate (EDPHE) represents a critical scaffold in medicinal chemistry, specifically belonging to the

This guide dissects the EDPHE molecule, moving from its quantum chemical behavior (tautomerism) to its synthesis and biological mechanism. It provides a blueprint for researchers utilizing this scaffold to develop Strand Transfer Inhibitors (INSTIs) or heterocyclic derivatives.

Part 1: Structural Dynamics & Tautomerism

The pharmacological potency of EDPHE is governed by its ability to exist in multiple tautomeric forms. Unlike simple ketones, the 1,3-dicarbonyl system in EDPHE is heavily biased toward the cis-enol tautomer due to two stabilizing factors:

-

Resonance-Assisted Hydrogen Bonding (RAHB): A strong intramolecular H-bond between the enol hydroxyl and the adjacent carbonyl.

-

Extended Conjugation: The styryl group (

) at position 6 conjugates with the enol system, lowering the HOMO-LUMO gap and increasing polarizability.

The Tautomeric Equilibrium

In solution, the equilibrium shifts based on solvent polarity, but the biological "active" species is almost exclusively the enol form, which presents a planar surface for metal chelation.

Key Tautomers:

-

Diketo Form:

-

Properties: Less stable, breaks conjugation, non-planar.

-

-

Enol Form (Chelating):

-

Properties: Planar, pseudo-aromatic ring formed by H-bond, high affinity for

.

-

Diagram: Tautomeric Stabilization & Metal Chelation

The following diagram illustrates the shift from the diketo form to the metal-bound pharmacophore.

Caption: Transformation of the flexible diketo form into the rigid, planar enol pharmacophore capable of bidentate metal chelation.

Part 2: Pharmacological Mechanism (The "Why")

The EDPHE scaffold is a classic Strand Transfer Inhibitor (INSTI) precursor. Its mechanism of action is defined by the Two-Metal Ion Mechanism .

The Mechanism

HIV-1 Integrase uses two

-

Sequestration: The oxygen atoms at C2 and C4 (or C2/C4 enolate) coordinate with the two

ions. -

Displacement: This binding displaces the reactive 3'-OH end of the viral DNA, preventing it from attacking the host chromatin.

-

Interfacial Binding: The styryl group (phenyl ring) projects into a hydrophobic pocket formed only when the enzyme is complexed with viral DNA, enhancing selectivity.

Quantitative Structure-Activity Relationship (QSAR) Data

Table 1: Impact of Structural Modifications on Integrase Inhibition (Representative Data)

| Structural Motif | Modification | Effect on IC50 (Strand Transfer) | Mechanistic Reason |

| 1,3-Diketone | Replacement with 1,3-diol | Loss of Activity (>100-fold) | Loss of planar chelation capability. |

| Ester (C1) | Hydrolysis to Acid (DKA) | Increased Potency (10-50 nM) | Free acid improves coordination with active site metals. |

| Phenyl Ring (C6) | Substitution with Methyl | Reduced Potency | Loss of hydrophobic interaction with viral DNA/Enzyme interface. |

| Alkene (C5-C6) | Saturation (Single bond) | Reduced Potency | Loss of conjugation; disrupts electronic communication to the chelating core. |

Part 3: Chemical Synthesis Protocol

The synthesis of EDPHE is a classic Claisen Condensation . However, the presence of the styryl group requires strict temperature control to prevent polymerization or Michael addition side reactions.

Reaction:

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-phenyl-3-buten-2-one (Benzalacetone) (1.0 eq)

-

Electrophile: Diethyl Oxalate (1.2 eq)

-

Base: Sodium Ethoxide (NaOEt) (1.3 eq) - Freshly prepared preferred.

-

Solvent: Anhydrous Ethanol (EtOH).

-

Quench: 1M HCl or dilute

.

Step-by-Step Methodology

-

Base Preparation:

-

In a flame-dried 3-neck round-bottom flask under Argon, dissolve sodium metal (1.3 eq) in anhydrous ethanol. Stir until evolution of

gas ceases. -

Critical: Cool solution to 0°C using an ice bath.

-

-

Electrophile Addition:

-

Add Diethyl Oxalate (1.2 eq) dropwise to the cold NaOEt solution. Stir for 15 minutes.

-

Why: Adding oxalate first ensures it is present in excess when the enolate forms, preventing self-condensation of the ketone.

-

-

Enolate Formation & Condensation:

-

Dissolve Benzalacetone (1.0 eq) in a minimal amount of EtOH.

-

Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature

. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn dark yellow/orange, indicating enolate formation.

-

-

Workup & Isolation:

-

Re-cool the mixture to 0°C.

-

Acid Quench: Slowly add 1M HCl until pH

2-3. A yellow precipitate (the enol form) often forms immediately. -

Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from EtOH/Hexane is preferred over chromatography to avoid decomposition of the enol on silica gel.

-

Diagram: Synthetic Workflow

Caption: Step-by-step Claisen condensation workflow for the synthesis of EDPHE.[1][2]

Part 4: Derivatization (Scaffold Hopping)

While EDPHE is a potent pharmacophore, it is metabolically unstable (ester hydrolysis). It is frequently used as a synthetic intermediate to generate Pyrazoles and Isoxazoles , which retain the spatial arrangement of the pharmacophore but offer better metabolic stability.

Protocol: Synthesis of 3,5-Disubstituted Pyrazole

-

Dissolve EDPHE (1 eq) in Ethanol.

-

Add Hydrazine Hydrate (

) (1.1 eq). -

Reflux for 2 hours.

-

The 1,3-diketone moiety undergoes cyclocondensation to form the pyrazole ring.

References

-

Structure-Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes the DKA pharmacophore and the necessity of the 1,3-diketo moiety for metal chelation. URL:[Link]

-

Diketo Acid Pharmacophore. Discovery of Structurally Diverse Inhibitors of HIV-1 Integrase. Source: Journal of Medicinal Chemistry (NIH PubMed Central). Relevance: Details the binding mode of DKA analogs and the role of the acid/ester functionality. URL:[Link]

-

Synthesis of Benzalacetone via Claisen–Schmidt Condensation. Source: Organic Syntheses / NIH. Relevance: Provides the foundational protocol for synthesizing the starting material (benzalacetone) used to create EDPHE. URL:[Link]

-

Keto-Enol Tautomerism of 1,3-Dicarbonyl Drug Precursors.

-diketo esters in solution. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate via Crossed Claisen Condensation

Executive Summary

This application note details the synthesis of ethyl 2,4-dioxo-6-phenylhex-5-enoate (CAS: 1027-41-4), a critical

The protocol utilizes a crossed Claisen condensation between benzalacetone (4-phenyl-3-buten-2-one) and diethyl oxalate . Unlike standard Claisen condensations, this reaction requires strict control over addition order and temperature to suppress the self-polymerization of the

Mechanistic Insight & Reaction Design

The Chemical Challenge

The synthesis involves the coupling of an enolizable ketone (benzalacetone) with a non-enolizable diester (diethyl oxalate).

-

Regioselectivity: Benzalacetone possesses acidic protons at the

-methyl position ( -

Thermodynamic Driving Force: The reaction equilibrium is unfavorable for simple condensation. The reaction is driven to completion by the irreversible deprotonation of the highly acidic product (

) by the alkoxide base, forming a stable chelated enolate salt.

Reaction Pathway

The following diagram illustrates the critical steps, emphasizing the "Sink" step (final deprotonation) that drives yield.

Caption: Mechanistic pathway of the crossed Claisen condensation. The formation of the stable enolate salt (green node) is the thermodynamic driving force.[1]

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.2 : 1.2 (Ketone:Oxalate:Base) | Excess oxalate and base prevent incomplete conversion. |

| Solvent System | Anhydrous Ethanol or Toluene | Water destroys the catalyst (NaOEt). Toluene often precipitates the product salt more cleanly. |

| Addition Order | Inverse Addition (Ketone added to Base/Oxalate) | CRITICAL: Adding base to the ketone results in high local ketone concentration, leading to Michael addition polymerization. |

| Temperature | Low temp prevents side reactions; RT ensures completion. |

Experimental Protocol

Materials

-

Benzalacetone (4-phenyl-3-buten-2-one): >98% purity.

-

Diethyl Oxalate: Distilled prior to use if yellowed.

-

Sodium Ethoxide: Freshly prepared from Sodium metal and absolute Ethanol (preferred) or commercial 21 wt% solution.

-

Solvents: Absolute Ethanol (anhydrous), Diethyl Ether, 1M H₂SO₄.

Step-by-Step Methodology

Phase 1: Preparation of Sodium Ethoxide (In-Situ)

-

Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Add Absolute Ethanol (100 mL) under nitrogen flow.

-

Add Sodium metal (2.76 g, 120 mmol) in small pieces. Stir until all sodium has dissolved and hydrogen evolution ceases.

-

Note: The solution will warm significantly. Allow to cool to room temperature.

-

Phase 2: Condensation (Inverse Addition)

-

Add Diethyl Oxalate (17.5 g, 16.3 mL, 120 mmol) to the sodium ethoxide solution in one portion. The solution may turn slightly yellow.

-

Cool the mixture to 0–5 °C using an ice/water bath.

-

Dissolve Benzalacetone (14.6 g, 100 mmol) in a minimal amount of absolute ethanol (approx. 20-30 mL).

-

Dropwise Addition: Add the Benzalacetone solution to the Oxalate/Base mixture over 30–45 minutes .

-

Checkpoint: The reaction mixture should turn yellow, then darken to orange/red, and finally form a thick yellow precipitate (the sodium salt of the product).

-

-

Once addition is complete, remove the ice bath and stir at room temperature for 3–4 hours .

-

Validation: TLC (20% EtOAc/Hexane) should show disappearance of Benzalacetone (

) and appearance of a baseline spot (salt) or a new spot near the solvent front (if acidified aliquot is checked).

-

Phase 3: Isolation and Purification

-

Filtration: The reaction mixture will be a thick slurry. Filter the solid sodium salt under vacuum.

-

Washing: Wash the filter cake with cold absolute ethanol (

mL) and then diethyl ether (-

Why? The salt is insoluble in ether, but non-polar impurities are soluble.

-

-

Acidification: Transfer the yellow solid to a beaker. Add Ice Water (150 mL) and stir to suspend/dissolve.

-

Slowly add 1M Sulfuric Acid (or 10% HCl) with stirring until pH reaches 2–3.

-

Observation: The yellow solid will dissolve and reprecipitate as a pale yellow/off-white solid (the neutral enol).

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL) . -

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Methanol .

-

Yield Target: 70–85%.

-

Melting Point: 74–76 °C.

-

Structural Characterization & Tautomerism

The product exists as an equilibrium mixture of keto and enol tautomers.[2] In solution (NMR), the enol form dominates due to the formation of a pseudo-aromatic 6-membered ring stabilized by intramolecular hydrogen bonding.

Spectroscopic Signature:

-

NMR (

-

Color: The compound gives a deep red/violet color with alcoholic

, confirming the presence of the enol.

Workflow Visualization

Caption: Operational workflow for the synthesis, highlighting the critical filtration of the intermediate salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Product | Polymerization of Benzalacetone | Ensure temperature is |

| No Precipitate | Wet reagents (Water) | Water hydrolyzes NaOEt. Use fresh Na metal and anhydrous ethanol. |

| Product is Oil not Solid | Keto-Enol impurities | The crude product may oil out. Scratch the flask with a glass rod or seed with a crystal. Recrystallize from MeOH. |

References

-

Organic Syntheses. Ethyl Oxalacetone (Synthesis of related diketo esters). Coll. Vol. 2, p.266 (1943). Link

-

Journal of Medicinal Chemistry.Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of

-Diketo Acids. (2015).[3][4] Link -

BenchChem. Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate.Link

-

Master Organic Chemistry. The Claisen Condensation and Dieckmann Condensation.[5][6]Link

-

National Institutes of Health (NIH). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors.Link

Sources

Application Notes & Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][6][7] This document provides a detailed guide for the synthesis of pyrazole derivatives using ethyl 2,4-dioxo-6-phenylhex-5-enoate as a versatile 1,3-dicarbonyl precursor. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss key parameters that influence reaction outcomes, offering researchers a comprehensive resource for developing novel pyrazole-based therapeutic agents.

Reaction Principle and Mechanism: The Knorr Synthesis

The synthesis of pyrazoles from ethyl 2,4-dioxo-6-phenylhex-5-enoate and hydrazine proceeds via the classic Knorr pyrazole synthesis pathway.[7] The starting material is an unsymmetrical β-dicarbonyl compound, containing both a ketone (at C4) and an ester (at C2) functionality. This asymmetry introduces the potential for the formation of two different regioisomers.

However, the reaction exhibits high regioselectivity due to the differential electrophilicity of the two carbonyl carbons. The ketone carbonyl is significantly more reactive towards nucleophilic attack than the ester carbonyl. The reaction mechanism proceeds as follows:

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine derivative attacks the more electrophilic ketone carbonyl (C4) of the ethyl 2,4-dioxo-6-phenylhex-5-enoate.

-

Dehydration and Intermediate Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl (C2).

-

Aromatization: The resulting five-membered ring intermediate eliminates a molecule of ethanol and subsequently aromatizes to yield the thermodynamically stable pyrazole ring.[8]

This selective pathway ensures the preferential formation of a single regioisomer, which is a critical consideration for the synthesis of specific, targeted pharmaceutical compounds.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of ethyl 5-(phenylethenyl)-1H-pyrazole-3-carboxylate derivatives. Researchers should note that reaction times and purification methods may need optimization based on the specific hydrazine derivative used.

Materials and Reagents

| Reagent | CAS Number | Notes |

| Ethyl 2,4-dioxo-6-phenylhex-5-enoate | Proprietary | Starting β-dicarbonyl compound. |

| Hydrazine Hydrate (or substituted hydrazine) | 7803-57-8 | Nucleophilic reagent for cyclization. Caution: Hydrazines are toxic and should be handled in a fume hood.[9] |

| Absolute Ethanol (EtOH) | 64-17-5 | Common reaction solvent. |

| Glacial Acetic Acid | 64-19-7 | Optional acid catalyst to enhance carbonyl reactivity.[6] |

| Deionized Water | 7732-18-5 | Used for work-up and washing. |

| Diethyl Ether / Hexanes | 60-29-7 | Solvents for washing and purification. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxo-6-phenylhex-5-enoate (1.0 eq., e.g., 10 mmol, 2.60 g) in absolute ethanol (40 mL). Stir the mixture until the solid is completely dissolved.

-

Reagent Addition: To the stirred solution, add the desired hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq., 11 mmol, 0.55 mL) dropwise over 5 minutes. If desired, add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack.[7]

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-6 hours.

-

Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot indicates the reaction is nearing completion.

-

-

Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will often form as the solution cools. Further precipitation can be induced by placing the flask in an ice-water bath for 30 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with a small amount of ice-cold deionized water (2 x 15 mL) to remove any unreacted hydrazine salts, followed by cold diethyl ether (2 x 15 mL) to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final pyrazole derivative as a crystalline solid.[10]

-

Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized pyrazole should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Quantitative Data and Characterization

The following table provides an example of the quantitative parameters for the synthesis.

| Parameter | Value | Rationale / Notes |

| Starting Material | ||

| Ethyl 2,4-dioxo-6-phenylhex-5-enoate | 1.0 eq. (10 mmol, 2.60 g) | The limiting reagent for the reaction. |

| Reagent | ||

| Hydrazine Hydrate | 1.1 - 1.2 eq. (11-12 mmol) | A slight excess is used to ensure complete consumption of the starting material. |

| Solvent & Catalyst | ||

| Absolute Ethanol | 40 mL | A protic solvent that effectively dissolves the reactants and facilitates the reaction. |

| Glacial Acetic Acid | 2-3 drops | Catalyzes the condensation by activating the carbonyl groups.[6] |

| Reaction Conditions | ||

| Temperature | Reflux (~78°C) | Provides the necessary activation energy for the dehydration and cyclization steps. |

| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. Time may vary based on the reactivity of the specific hydrazine used. |

| Expected Outcome | ||

| Theoretical Yield | ~2.54 g (for R'=H) | Based on 10 mmol of starting material. |

| Typical Experimental Yield | 75 - 90% | Yields can be optimized by careful control of reaction conditions and purification. |

Characterization Notes:

-

¹H NMR: Expect to see the disappearance of the enolic and methylene protons of the β-dicarbonyl system. Key signals to identify include the aromatic protons of the phenyl ring, the vinyl proton, a characteristic pyrazole C-H proton, and a broad singlet for the N-H proton (if R'=H), which may be exchangeable with D₂O.

-

¹³C NMR: Confirmation of the pyrazole ring formation with characteristic aromatic carbon signals, along with signals for the ester and the phenylethenyl substituent.

-

FT-IR: Look for the appearance of an N-H stretch (around 3200-3400 cm⁻¹) and the disappearance of one of the C=O stretches from the starting material. The ester carbonyl will remain.

-

Mass Spec: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target pyrazole derivative.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is poor, ensure the starting material is fully dissolved before adding the hydrazine. Increasing the reaction time or the amount of catalyst may also improve conversion. Ensure all reagents are of high purity.

-

Formation of Regioisomers: While the ketone is more reactive, trace amounts of the other regioisomer may form under certain conditions. Purification by column chromatography may be necessary if recrystallization is insufficient to isolate the desired product.

-

Oily Product: If the product oils out instead of precipitating, try adding the reaction mixture to a larger volume of cold water with vigorous stirring. Scratching the inside of the flask with a glass rod can also help induce crystallization.

-

Alternative Solvents: While ethanol is standard, other solvents like 1-propanol or glacial acetic acid can be used and may influence reaction rates and product solubility.[11] Acetic acid as a solvent can often lead to faster reaction times.

By following this detailed protocol and considering the mechanistic principles, researchers can effectively synthesize a variety of pyrazole derivatives from ethyl 2,4-dioxo-6-phenylhex-5-enoate for application in drug discovery and development programs.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Synthesis and Characterization of Various Pyrazolines From Chalcones. ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprints.org. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Journal of the Indian Chemical Society. [Link]

-

Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

-

synthesis of pyrazoles. YouTube. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Egyptian Journal of Chemistry. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

-

A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

-

The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates 88. ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

-

The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine... ResearchGate. [Link]

-

Reaction of 5 and 6 with hydrazine hydrate. ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

-

Ethanone, 1-phenyl-, hydrazone. Organic Syntheses. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

-

Hydrazine. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. museonaturalistico.it [museonaturalistico.it]

- 4. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijtsrd.com [ijtsrd.com]

- 11. benchchem.com [benchchem.com]

Protocol for synthesizing curcumin analogues using ethyl 2,4-dioxo-6-phenylhex-5-enoate

Application Note: Protocol for Synthesizing Asymmetric Pyrazole-Curcumin Analogues Using Ethyl 2,4-Dioxo-6-Phenylhex-5-Enoate

Introduction & Scientific Rationale

Natural curcumin exhibits highly potent anti-inflammatory and neuroprotective properties; however, its clinical translation is severely hindered by poor aqueous solubility, rapid metabolism, and inherent chemical instability [[1]]. The primary culprit for this instability is the central β-diketone moiety, which undergoes rapid keto-enol tautomerization and subsequent hydrolytic cleavage at physiological pH [[2]].

To overcome this bottleneck, drug development professionals utilize isosteric replacement, locking the vulnerable β-diketone into a highly stable heterocyclic ring, such as a pyrazole [3[3]]. Ethyl 2,4-dioxo-6-phenylhex-5-enoate serves as a highly versatile, asymmetric mono-styryl β-diketone ester intermediate. By reacting this specific precursor with arylhydrazines, researchers can synthesize 1-aryl-3-ethoxycarbonyl-5-styrylpyrazoles. These asymmetric curcumin analogues offer tunable solubility via the C3-ester group, absolute resistance to keto-enol degradation, and enhanced blood-brain barrier penetration [4[4]].

Mechanistic Pathway & Reaction Kinetics

The synthesis relies on a condensation-cyclization cascade. The hydrazine nitrogens perform a nucleophilic attack on the highly electrophilic C2 and C4 carbonyl carbons of ethyl 2,4-dioxo-6-phenylhex-5-enoate, forming an intermediate di-imine that rapidly undergoes intramolecular dehydration to form the aromatic pyrazole core.

Mechanism of pyrazole ring cyclization from ethyl 2,4-dioxo-6-phenylhex-5-enoate.

Reagents & Materials

-

Precursor: Ethyl 2,4-dioxo-6-phenylhex-5-enoate (10.0 mmol)

-

Reactant: Substituted Arylhydrazine (e.g., Phenylhydrazine) (12.0 mmol)

-

Catalyst: Glacial Acetic Acid (1.5 mL)

-

Solvent: Absolute Ethanol or PEG-400 (for green synthesis) [5[5]]

-

Isolation: Ice-cold Distilled Water

Step-by-Step Synthesis Protocol

Step 1: Substrate Solubilization Dissolve 10.0 mmol of ethyl 2,4-dioxo-6-phenylhex-5-enoate in 30 mL of absolute ethanol (or PEG-400) in a 100 mL round-bottom flask. Causality: Ethanol provides a homogenous polar-protic environment that stabilizes the transition states during nucleophilic attack, while PEG-400 can be used to accelerate microwave-assisted green synthesis [5[5]].

Step 2: Reagent Addition & Catalysis Add 12.0 mmol (1.2 equivalents) of the selected arylhydrazine dropwise under continuous magnetic stirring. Immediately add 1.5 mL of glacial acetic acid. Causality: The slight excess of hydrazine ensures complete conversion of the diketone. Glacial acetic acid acts as a crucial Brønsted acid catalyst; it protonates the carbonyl oxygens of the diketone, significantly increasing their electrophilicity and lowering the activation energy for the imine formation [4[4]].

Step 3: Thermal Cyclization Equip the flask with a reflux condenser and heat the mixture to 75–80 °C for 4 to 6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3). Causality: The thermal energy drives the endothermic dehydration step. The loss of two water molecules is thermodynamically favored as it results in the formation of the highly stable, fully conjugated aromatic pyrazole ring [2[2]].

Step 4: Precipitation & Isolation Once complete, cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Causality: The sudden shift in solvent polarity and temperature drastically reduces the solubility of the hydrophobic pyrazole product, forcing it to precipitate out of the solution while leaving unreacted hydrazine and acetic acid dissolved in the aqueous phase.

Step 5: Purification Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Dry under vacuum at 40 °C overnight to yield the pure analogue.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized analogue, the protocol must be self-validated using the following analytical checkpoints:

-

FT-IR: Disappearance of the broad enol -OH stretch (~3200 cm⁻¹) and the appearance of C=N stretching (~1550 cm⁻¹) confirms pyrazole ring formation.

-

1H-NMR (CDCl3): The absence of the highly deshielded active methine proton (typically around 5.5-6.0 ppm for the diketone enol form) and the presence of a distinct pyrazole C4-H singlet (~6.8 ppm) confirms successful cyclization [4[4]].

-

LC-MS: Confirm the molecular ion peak [M+H]+ corresponding to the specific 1-aryl-3-ethoxycarbonyl-5-styrylpyrazole derivative.

Quantitative Data Summary

The isosteric replacement of the β-diketone yields vastly superior pharmacokinetic profiles compared to natural curcumin.

| Property | Natural Curcumin | Pyrazole Analogue (e.g., CNB-001) |

| Core Structure | β-Diketone (Symmetric) | Pyrazole Ring (Asymmetric) |